molecular formula C16H21ClFNO2 B5569199 (4S)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-3,3,4-trimethyl-4-piperidinol

(4S)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-3,3,4-trimethyl-4-piperidinol

Cat. No.: B5569199
M. Wt: 313.79 g/mol
InChI Key: XMZNUTJABGOOOW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-3,3,4-trimethyl-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the kinase enzyme.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. The compound has been found to inhibit the activity of specific kinase enzymes that play a crucial role in the development and progression of these diseases.

Mechanism of Action

TAK-659 works by selectively inhibiting the activity of specific kinase enzymes, including BTK, FLT3, and JAK3. These enzymes play a crucial role in the signaling pathways that promote the growth and survival of cancer cells and immune cells. By inhibiting the activity of these enzymes, TAK-659 can effectively block the growth and survival of cancer cells and immune cells, leading to the suppression of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on the body. The compound can effectively inhibit the activity of specific kinase enzymes, leading to the suppression of various diseases. Additionally, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. The compound is highly selective for specific kinase enzymes, making it an effective tool for studying the role of these enzymes in disease development and progression. Additionally, TAK-659 has a favorable pharmacokinetic profile, making it easy to administer in lab experiments.
However, there are also some limitations to the use of TAK-659 in lab experiments. The compound is relatively new, and there is still much to learn about its mechanism of action and potential side effects. Additionally, TAK-659 may not be effective in all types of cancer and immune diseases, making it essential to identify the specific diseases that can be targeted by this compound.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is to investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to identify the specific diseases that can be targeted by TAK-659 and to optimize the dosing and administration of this compound. Finally, future research should focus on identifying potential side effects and developing strategies to minimize these effects.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-6-fluoro-3-methylbenzoic acid with 3,3,4-trimethyl-4-piperidinol in the presence of a coupling agent. The resulting product is then purified using chromatography techniques to obtain TAK-659 in its pure form.

Properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO2/c1-10-5-6-11(18)12(13(10)17)14(20)19-8-7-16(4,21)15(2,3)9-19/h5-6,21H,7-9H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNUTJABGOOOW-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CCC(C(C2)(C)C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)C(=O)N2CC[C@](C(C2)(C)C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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